Azumolene vs. Dantrolene Sodium: In Vivo Potency and In Vitro Equipotency
In a direct head-to-head comparison, dantrolene sodium was approximately twice as potent as its analog azumolene when administered intravenously in vivo, despite the two drugs demonstrating equipotent activity in vitro [1]. This discrepancy highlights a critical differentiation point: dantrolene sodium exhibits superior in vivo efficacy per unit mass compared to azumolene, even though azumolene possesses 30-fold greater water solubility [2].
| Evidence Dimension | In vivo potency (intravenous route) |
|---|---|
| Target Compound Data | Relative potency: 2x |
| Comparator Or Baseline | Azumolene: Relative potency: 1x |
| Quantified Difference | Dantrolene sodium is approximately twice as potent as azumolene in vivo |
| Conditions | Anesthetized, curarized rat gastrocnemius muscle preparation |
Why This Matters
This demonstrates that for in vivo efficacy, particularly in emergency MH scenarios, a lower dose of dantrolene sodium is required compared to azumolene to achieve the same therapeutic effect, potentially impacting dosing calculations and drug supply logistics.
- [1] Dhillon DS, Pong SF, Moorehead TJ. A comparison of the potency and specificity of the direct muscle relaxant activity of azumolene and dantrolene. Drug Dev Res. 1992;25(2):125-34. View Source
- [2] Sudo RT, et al. Effects of Azumolene on Normal and Malignant Hyperthermia-Susceptible Skeletal Muscle. Basic Clin Pharmacol Toxicol. 2008 Mar;102(3):308-16. View Source
